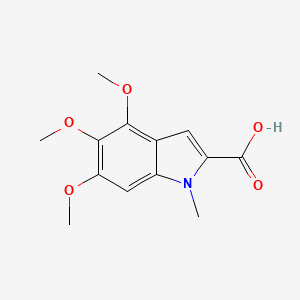![molecular formula C21H22N4O7S B2867878 3-(1H-indol-3-yl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}propanoic acid CAS No. 1009005-27-9](/img/structure/B2867878.png)
3-(1H-indol-3-yl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-indol-3-yl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}propanoic acid is a complex organic compound featuring an indole ring system, a nitrophenyl group, and a morpholine-sulfonyl moiety. This compound is of interest due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Nitration: The nitro group can be introduced via nitration of the aromatic ring using nitric acid and sulfuric acid.
Morpholine Sulfonation: The morpholine-sulfonyl group can be introduced through sulfonation using morpholine and chlorosulfonic acid.
Amination: The amino group can be introduced through amination reactions, such as the reduction of nitro groups using reducing agents like tin chloride or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound involves optimizing these synthetic steps to achieve high yields and purity. Large-scale reactions are typically conducted in reactors with precise temperature and pressure control to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the nitro group.
Reduction: Reduction reactions can be performed on the nitro group to form an amine.
Substitution: Substitution reactions can occur at various positions on the aromatic ring, influenced by the presence of electron-withdrawing or electron-donating groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like tin chloride, iron powder, and catalytic hydrogenation are used.
Substitution: Typical reagents include halogens, nitric acid, and sulfuric acid.
Major Products Formed:
Oxidation Products: Indole-3-carboxylic acid derivatives.
Reduction Products: Amines and hydroxylamines.
Substitution Products: Halogenated or nitro-substituted derivatives.
科学研究应用
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, influencing cellular processes. The nitro group and morpholine-sulfonyl moiety contribute to the compound's reactivity and biological activity.
相似化合物的比较
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
Morpholine derivatives: Compounds containing morpholine rings used in pharmaceuticals.
Nitrophenyl compounds: Aromatic compounds with nitro groups used in dyes and drugs.
Uniqueness: 3-(1H-indol-3-yl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}propanoic acid is unique due to its combination of indole, nitrophenyl, and morpholine-sulfonyl groups, which contribute to its distinct chemical and biological properties.
This compound's multifaceted nature makes it a valuable subject of study in various scientific fields, offering potential advancements in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
3-(1H-indol-3-yl)-2-(4-morpholin-4-ylsulfonyl-2-nitroanilino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O7S/c26-21(27)19(11-14-13-22-17-4-2-1-3-16(14)17)23-18-6-5-15(12-20(18)25(28)29)33(30,31)24-7-9-32-10-8-24/h1-6,12-13,19,22-23H,7-11H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRAXIOMKBPXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)NC(CC3=CNC4=CC=CC=C43)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2867798.png)


![6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2867802.png)

![1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine](/img/structure/B2867804.png)






![2-bromo-5-fluoro-N-{2-[2-(pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2867816.png)
